2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of WAY-382299 involves the esterification of 3-pyridinecarboxylic acid with 5-bromo-2-(1H-indol-3-yl)-2-oxoethyl. The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
WAY-382299 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
WAY-382299 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential to alter the lifespan of eukaryotic organisms.
Medicine: WAY-382299 is investigated for its role as a cyclooxygenase inhibitor, which could have implications in the treatment of inflammatory diseases.
Mechanism of Action
WAY-382299 exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, it reduces the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This mechanism makes it a potential candidate for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
WAY-382299 can be compared with other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin) and ibuprofen. While all these compounds inhibit cyclooxygenase enzymes, WAY-382299 is unique due to its specific molecular structure, which may result in different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
WAY-382299 stands out due to its potential effects on the lifespan of eukaryotic organisms, which is not a common feature among other cyclooxygenase inhibitors.
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23ClN2O4/c1-16-20(15-25(30)28-22-6-4-5-7-24(22)33-3)21-14-19(32-2)12-13-23(21)29(16)26(31)17-8-10-18(27)11-9-17/h4-14H,15H2,1-3H3,(H,28,30) |
InChI Key |
QLSCHKJLWRATMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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